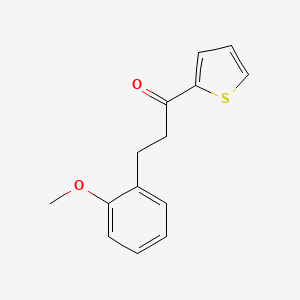
3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the formation of organic crystals with metallic luster, as seen in the synthesis of 2-aryl-1-(4-methoxyphenyl)-5-(5-tricyanoethenyl-2-thienyl)pyrroles, which suggests that the compound of interest may also be capable of forming lustrous crystals under certain conditions . Additionally, the cyclization of 3-(methoxyphenyl)propionic acids catalyzed by polyphosphoric acid to produce derivatives of [3.3]metacyclophane-1,10-diones and 1-indanones indicates a potential pathway for the synthesis of related structures .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various computational methods, including density functional theory (DFT) and natural bond orbital (NBO) analysis . These studies provide detailed information on molecular geometry, bond lengths, bond angles, atomic charges, and the HOMO-LUMO energy gap, which are crucial for understanding the electronic properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been demonstrated through various chemical reactions. For instance, the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone and its susceptibility to auto-oxidation provide insights into the potential reactivity of the compound of interest. The ethanolysis of a related ketol also yields significant products related to lignin chemistry , suggesting that the compound may participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For example, the crystal structure, Hirshfeld surface analysis, and Pixel calculations of a monohydrate of a related chalcone derivative reveal the importance of π interactions and hydrogen bonding in determining the overall structure . These findings can be extrapolated to predict the physical properties of 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone, such as solubility, crystal packing, and stability.
科学的研究の応用
Metabolism and Biological Interactions
- Metabolism in Rats : A study by J. Jodynis-Liebert (1993) explored the metabolism of a smoke flavour compound related to 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone in rats. The research isolated various metabolites and developed a method for their quantitative determination.
Chemical Synthesis and Modifications
- Molecular Control in Polymer Science : Research by Yuning Li, G. Vamvounis, and S. Holdcroft (2002) discusses the postfunctionalization of poly(3-hexylthiophene) (P3HT) to study the effects of functional groups on optical properties. This relates to the modification and application of compounds like 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone in the context of enhancing poly(thiophene) properties.
Applications in Photovoltaic Devices
- Enhancing Bulk Heterojunction Photovoltaic Devices : A study by L. Popescu et al. (2006) designed an analog of a fullerene-based compound, aiming to improve miscibility with polythiophene donors for bulk heterojunction photovoltaic devices. This shows the potential application of structurally similar compounds like 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone in solar cell technology.
Lignin Chemistry
- Relation to Lignin Chemistry : The work by J. Gardner (1954) on ethanolysis of a related ketol compound, sheds light on its significance in lignin chemistry, which could be relevant for understanding the applications of 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone in the context of lignin and wood chemistry.
Optical Properties and Crystal Formation
- Mechanofluorochromic Properties : Qing‐bao Song et al. (2015) conducted a study on 3-aryl-2-cyano acrylamide derivatives, which are structurally related to 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone. They explored the effect of stacking mode on optical properties, which could be applicable for understanding and manipulating the optical properties of similar compounds.
Synthesis and Analytical Profiles
- Analytical Profiles in Biological Matrices : The study by G. De Paoli et al. (2013) provides insights into the analytical profiles of psychoactive arylcyclohexylamines in biological matrices, which might offer a framework for analyzing compounds like 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone in similar contexts.
特性
IUPAC Name |
3-(2-methoxyphenyl)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-16-13-6-3-2-5-11(13)8-9-12(15)14-7-4-10-17-14/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFYLRGZCYNYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

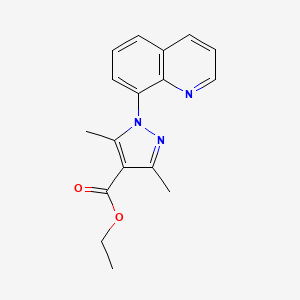
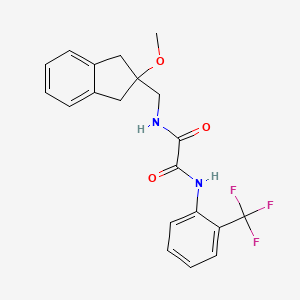
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)
![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

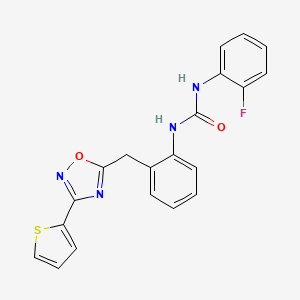
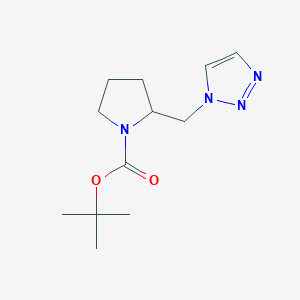
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)
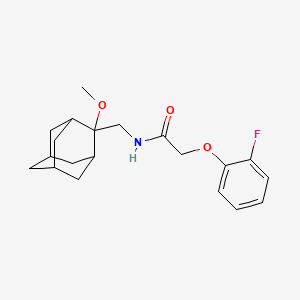
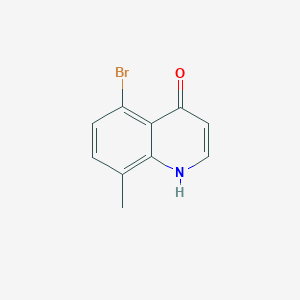
![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
